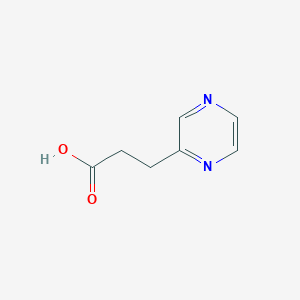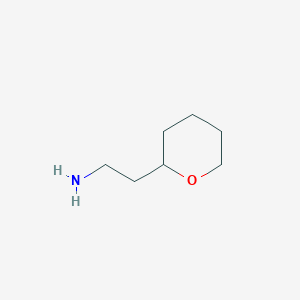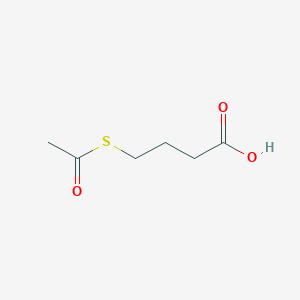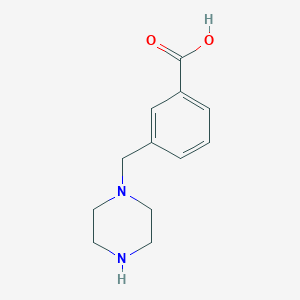
4-クロロキナゾリン-8-カルボン酸メチル
説明
“Methyl 4-chloroquinazoline-8-carboxylate” is a chemical compound with the molecular formula C10H7ClN2O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 4-chloroquinazoline-8-carboxylate” is represented by the InChI code1S/C10H7ClN2O2/c1-15-10(14)7-4-2-3-6-8(7)12-5-13-9(6)11/h2-5H,1H3 . The molecular weight of the compound is 222.63 g/mol . Physical and Chemical Properties Analysis
“Methyl 4-chloroquinazoline-8-carboxylate” is a solid at room temperature . The compound has a molecular weight of 222.63 g/mol . More specific physical and chemical properties such as boiling point and density are not available in the search results .科学的研究の応用
鎮痛消炎剤
キナゾリン類、特に4-クロロキナゾリン-8-カルボン酸メチルは、鎮痛消炎剤としての可能性が研究されています。 これらの構造活性相関(SAR)は、これらの生物学的活性に寄与する特定の構造的特徴を理解するために検討されてきました .
Safety and Hazards
生化学分析
Biochemical Properties
Methyl 4-chloroquinazoline-8-carboxylate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence the phosphorylation state of various proteins, thereby affecting their activity and function . Additionally, Methyl 4-chloroquinazoline-8-carboxylate may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Cellular Effects
The effects of Methyl 4-chloroquinazoline-8-carboxylate on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it may inhibit the activity of certain transcription factors, resulting in the downregulation of specific genes. Additionally, Methyl 4-chloroquinazoline-8-carboxylate can affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, Methyl 4-chloroquinazoline-8-carboxylate exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity . This binding can lead to conformational changes in the enzyme, affecting its ability to catalyze reactions. Furthermore, Methyl 4-chloroquinazoline-8-carboxylate may interact with DNA or RNA, influencing gene expression by altering the transcription or translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-chloroquinazoline-8-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Methyl 4-chloroquinazoline-8-carboxylate remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the context.
Dosage Effects in Animal Models
The effects of Methyl 4-chloroquinazoline-8-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of Methyl 4-chloroquinazoline-8-carboxylate may result in toxic or adverse effects, including cell death or tissue damage.
Metabolic Pathways
Methyl 4-chloroquinazoline-8-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It can influence the levels of metabolites by modulating the activity of key metabolic enzymes. For example, the compound may inhibit or activate enzymes involved in glycolysis or the citric acid cycle, leading to changes in the production of ATP and other metabolites.
Transport and Distribution
Within cells and tissues, Methyl 4-chloroquinazoline-8-carboxylate is transported and distributed through specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For instance, the compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution within the cell.
Subcellular Localization
The subcellular localization of Methyl 4-chloroquinazoline-8-carboxylate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence metabolic processes.
特性
IUPAC Name |
methyl 4-chloroquinazoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)7-4-2-3-6-8(7)12-5-13-9(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZALFALOKHBET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590487 | |
| Record name | Methyl 4-chloroquinazoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903130-01-8 | |
| Record name | Methyl 4-chloroquinazoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















